An In-depth Technical Guide to Boc-Phe(4-CN)-OH: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-Phe(4-CN)-OH: Chemical Properties, Structure, and Applications
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction: N-tert-butoxycarbonyl-4-cyanophenylalanine, commonly abbreviated as Boc-Phe(4-CN)-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. The incorporation of a cyano group onto the phenyl ring of phenylalanine introduces unique electronic and steric properties, making it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and stability.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental protocols involving Boc-Phe(4-CN)-OH.
Chemical Properties and Structure
Boc-Phe(4-CN)-OH is a white to off-white solid that is typically available as both the L- and D-enantiomers. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in stepwise peptide synthesis.[3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of Boc-Phe(4-CN)-OH. It is important to note that properties can vary slightly between the L- and D-isomers.
| Identifier | Value | Isomer |
| Molecular Formula | C15H18N2O4[4][5] | L & D |
| Molecular Weight | 290.31 g/mol [4][5] | L & D |
| CAS Number | 131724-45-3[6] | L-isomer |
| CAS Number | 146727-62-0[4][5] | D-isomer |
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% (TLC)[4] or ≥98% (HPLC)[7] | Varies by supplier |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. | Qualitative data |
Structural Information
| Identifier | Value | Isomer |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | L-isomer |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | D-isomer |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[4] | D-isomer |
| InChI Key | RMBLTLXJGNILPG-GFCCVEGCSA-N[4] | D-isomer |
Molecular Structure
Caption: 2D chemical structure of Boc-Phe(4-CN)-OH.
Experimental Protocols
Synthesis of 4-Cyanophenylalanine
A common route to Boc-Phe(4-CN)-OH involves the synthesis of the unprotected 4-cyanophenylalanine followed by the introduction of the Boc protecting group. A published method for preparing 4-cyanophenylalanine utilizes 2-[(benzyloxycarbonyl)amino]diethyl malonate as a starting material, which is reacted with p-cyanobenzyl bromide.[8] The resulting intermediate undergoes ester group hydrolysis, decarboxylation, and catalytic hydrogenation to yield 4-cyanophenylalanine.[8]
N-Terminal Boc Protection (General Protocol)
-
Dissolution: Dissolve 4-cyanophenylalanine in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and an organic solvent like THF.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a weak acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe(4-CN)-OH
Boc-Phe(4-CN)-OH is well-suited for Boc-based solid-phase peptide synthesis.[3] The general cycle for incorporating a Boc-Phe(4-CN)-OH residue into a growing peptide chain on a solid support is as follows:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached. Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This step is usually performed twice.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Washing: Thoroughly wash the resin with DCM and/or DMF to remove excess reagents and byproducts.
-
Coupling:
-
Activate the carboxyl group of Boc-Phe(4-CN)-OH by pre-mixing it with a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt or HOAt) in a solvent like DMF.
-
Add the activated Boc-Phe(4-CN)-OH solution to the neutralized resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with gentle agitation.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Applications and Signaling Pathways
Boc-Phe(4-CN)-OH is primarily used as a building block in the synthesis of peptides with modified properties.[1][2] The cyano group can act as an infrared (IR) probe to study peptide conformation and interactions.[6] It can also serve as a fluorescence donor in Förster resonance energy transfer (FRET) pairs with tryptophan or other fluorescent amino acids, allowing for the study of peptide folding and binding events.[6]
While Boc-Phe(4-CN)-OH is not known to be directly involved in specific signaling pathways, its incorporation into bioactive peptides can significantly modulate their interaction with biological targets such as receptors or enzymes. This can lead to altered downstream signaling.
Workflow for the Application of Boc-Phe(4-CN)-OH in Peptide-Based Research
Caption: Workflow of Boc-Phe(4-CN)-OH in peptide synthesis and research applications.
Conclusion
Boc-Phe(4-CN)-OH is a versatile and valuable tool for chemists and drug discovery professionals. Its unique properties allow for the creation of novel peptides with tailored characteristics for a wide range of applications, from fundamental biochemical studies to the development of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for the successful utilization of this important synthetic amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Boc-D-Phe(4-CN)-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Phe(4-NH2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
